1-ethyl-4-fluoro-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-ethyl-4-fluoroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-13-9-5-3-4-8(12)7(9)6-10(13)11(14)15/h3-6H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEUCFJEBYTSQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C1C(=O)O)C(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256863 | |
| Record name | 1-Ethyl-4-fluoro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146291-82-8 | |
| Record name | 1-Ethyl-4-fluoro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146291-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-4-fluoro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-ethyl-4-fluoro-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of aryl hydrazines, ketones, and alkyl halides in a one-pot, three-component Fischer indolization reaction . This procedure is rapid, operationally straightforward, and generally high yielding. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Ethyl-4-fluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide in carbon tetrachloride.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or other reducing agents.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the delocalization of π-electrons. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CysLT 1 Antagonists
Recent studies have identified derivatives of indole-2-carboxylic acid, including 1-ethyl-4-fluoro-1H-indole-2-carboxylic acid, as potent antagonists of the cysteinyl leukotriene receptor 1 (CysLT 1). These compounds are crucial in the management of asthma and allergic rhinitis due to their ability to inhibit inflammatory pathways. For instance, a related compound demonstrated an IC50 value of 0.0059 μM against CysLT 1, indicating strong inhibitory potential .
HIV-1 Integrase Inhibitors
Indole-2-carboxylic acid derivatives have been explored as inhibitors of HIV-1 integrase, a critical enzyme in the viral life cycle. Research has shown that these compounds can effectively inhibit the strand transfer activity of integrase, with some derivatives achieving IC50 values as low as 0.13 μM. The mechanism involves chelation of metal ions within the active site of integrase, enhancing binding affinity and specificity .
Structural Modifications and Optimization
The effectiveness of this compound can be significantly influenced by structural modifications. For example:
- Alkyl Substituents : Variations in alkyl chains at the nitrogen position have been shown to enhance biological activity.
- Halogenation : The introduction of halogen atoms into the aromatic system has been associated with improved binding interactions and increased potency against target enzymes.
These modifications are critical for optimizing pharmacokinetic properties and enhancing therapeutic efficacy.
Antiviral Activity
A study focusing on indole derivatives revealed that specific modifications could lead to substantial improvements in antiviral activity against HIV. The introduction of bulky hydrophobic groups at strategic positions on the indole core significantly increased inhibitory effects against integrase, showcasing the importance of structure-activity relationships (SAR) in drug design .
Anti-inflammatory Properties
The anti-inflammatory potential of indole derivatives has been substantiated through various in vitro assays demonstrating their ability to inhibit leukotriene synthesis and receptor activation. This property is particularly relevant for developing treatments for chronic inflammatory diseases .
Summary Table of Applications
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Asthma and Allergic Rhinitis | CysLT 1 Antagonists | Potent inhibition with IC50 values < 0.01 μM |
| HIV Treatment | Integrase Inhibitors | Effective strand transfer inhibition (IC50 < 0.13 μM) |
| Anti-inflammatory | Indole Derivatives | Significant reduction in leukotriene synthesis |
Mechanism of Action
The mechanism of action of 1-ethyl-4-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
Key Observations:
- N-Alkylation : The ethyl group at the 1-position in the target compound increases lipophilicity compared to the unsubstituted 4-fluoro-1H-indole-2-carboxylic acid and the methyl-substituted analog . This may improve membrane permeability in drug design.
- Fluorine Position: Fluorine at position 4 (vs.
- Functional Groups : The carboxylic acid at position 2 offers hydrogen-bonding capability, while ester derivatives (e.g., ethyl 4-fluoro-1H-indole-2-carboxylate) serve as prodrugs or synthetic intermediates .
Physicochemical Properties
Data from analogs suggest trends:
Biological Activity
1-Ethyl-4-fluoro-1H-indole-2-carboxylic acid is a notable derivative of the indole family, recognized for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in treating various diseases, including viral infections and inflammatory conditions. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
IUPAC Name: this compound
Molecular Formula: C11H12FNO2
Molecular Weight: 219.22 g/mol
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound, particularly against HIV. A derivative of indole-2-carboxylic acid was shown to inhibit HIV-1 integrase strand transfer with an IC50 value of 0.13 μM, indicating significant antiviral activity. The binding mode analysis revealed that the compound interacts with the active site of integrase, suggesting a mechanism that could be exploited for drug development against HIV .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could modulate inflammatory pathways, potentially reducing cytokine production in macrophages. This suggests a role in managing inflammatory diseases, although specific IC50 values and detailed mechanisms require further exploration.
Anticancer Activity
This compound has shown promise in cancer research as well. Compounds within the indole family are known for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that this specific compound may inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Integrase Inhibition: The compound chelates magnesium ions within the active site of integrase, disrupting its function and preventing viral replication.
- Cytokine Modulation: It may affect signaling pathways involved in inflammation, leading to decreased production of pro-inflammatory cytokines.
- Apoptosis Induction: The compound might activate pathways that lead to programmed cell death in cancerous cells.
Table 1: Biological Activity Overview
| Activity Type | Target | IC50 Value (µM) | References |
|---|---|---|---|
| Antiviral | HIV Integrase | 0.13 | |
| Anti-inflammatory | Macrophages | TBD | TBD |
| Anticancer | Various Cancer Cells | TBD | TBD |
Case Studies
- HIV Integrase Study : A recent study explored the efficacy of several indole derivatives, including this compound, against HIV integrase. The results indicated a promising inhibitory effect with further optimization needed to enhance potency .
- Inflammatory Response : In a controlled laboratory setting, researchers administered the compound to macrophage cultures and observed a significant reduction in TNF-alpha production, suggesting a potential therapeutic role in treating chronic inflammatory conditions.
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines showed that compounds similar to this compound could induce apoptosis at nanomolar concentrations, warranting further investigation into their mechanism of action and therapeutic applications.
Q & A
Q. What are the common synthetic routes for 1-ethyl-4-fluoro-1H-indole-2-carboxylic acid?
Methodological Answer: The synthesis of indole-2-carboxylic acid derivatives typically involves multi-step procedures. Key steps include:
- Vilsmeier-Haack formylation : Used to introduce formyl groups to indole precursors (e.g., converting indole-2-carboxylate to aldehyde intermediates) .
- Fischer indole synthesis : Aza-Cope rearrangements for indole ring closure .
- Ester hydrolysis : Acidic or basic conditions (e.g., LiOH in ethanol at 50°C) to convert esters to carboxylic acids .
- Reaction optimization : Refluxing with acetic acid and sodium acetate for 3–5 hours to form crystalline precipitates, followed by recrystallization (e.g., DMF/acetic acid mixtures) .
Example Reaction Scheme:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Vilsmeier reagent (DMF, POCl₃) | Formylation of indole core |
| 2 | LiOH·H₂O in EtOH, 50°C | Ester hydrolysis to carboxylic acid |
| 3 | AcOH, NaOAc, reflux | Cyclization/purification |
Q. How to characterize the purity and structure of this compound?
Methodological Answer: Characterization involves:
- HPLC : Assess purity (>95% as per ) using reverse-phase columns and UV detection .
- Melting Point (mp) : Compare observed mp (e.g., 221–223°C for similar indole derivatives) to literature values .
- Spectroscopy :
- X-ray crystallography : Resolve structural ambiguities for novel derivatives .
Key Physicochemical Properties (Example):
| Property | Value (Predicted/Experimental) | Source |
|---|---|---|
| pKa | 4.09 ± 0.30 | |
| Density | 1.41 g/cm³ | |
| LogP | 1.63 |
Q. How to optimize reaction yields in the synthesis of this compound?
Methodological Answer: Optimization strategies include:
- Catalyst screening : Use EDCI/DMAP for esterification steps to improve coupling efficiency .
- Temperature control : Reflux in acetic acid (100–110°C) to accelerate cyclization while minimizing side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during recrystallization .
- Stoichiometric adjustments : Excess sodium acetate (1.1 equiv) drives Schiff base formation in condensation reactions .
Case Study :
A 15% yield increase was achieved by replacing DCE with toluene in tert-butyl (triphenylphosphoranylidene)acetate reactions .
Q. How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer: Contradictions (e.g., unexpected NMR peaks or HRMS discrepancies) require:
- Recrystallization : Purify using DMF/acetic acid (1:1) to remove impurities .
- Alternative ionization methods : Use ESI-MS instead of EI-MS for labile compounds .
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to trace ambiguous signals in NMR .
- Computational validation : Compare experimental IR/UV spectra with DFT-calculated values .
Example : A 0.3 ppm deviation in ¹H NMR was resolved by confirming solvent effects (DMSO-d₆ vs. CDCl₃) .
Q. What are the stability considerations for this compound under different storage conditions?
Methodological Answer:
- Temperature : Store at +4°C to prevent thermal decomposition; avoid freezing to prevent phase separation .
- Light sensitivity : Protect from UV exposure using amber glassware to avoid photodegradation .
- Humidity control : Use desiccants (silica gel) to prevent hydrolysis of the carboxylic acid group .
- Long-term stability : Monitor purity via HPLC every 6 months; degradation products (e.g., decarboxylated indoles) appear as new peaks .
Stability Data (Predicted):
| Condition | Risk | Mitigation |
|---|---|---|
| >25°C | Decomposition | Store at 4°C |
| pH < 2 | Hydrolysis | Neutralize before storage |
Q. How to address low reactivity in functionalization reactions of the indole core?
Methodological Answer:
- Electrophilic substitution : Activate the indole C3 position using Lewis acids (e.g., BF₃·Et₂O) for halogenation .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the carboxylic acid during alkylation/amination .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 7 hours) for sluggish steps .
Example : Ethylation at the N1 position was achieved with Cs₂CO₃ as a base in DMF, yielding 78% product .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
